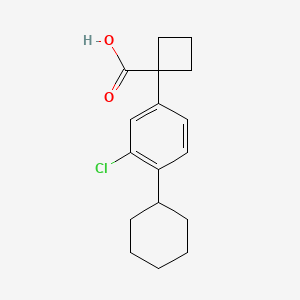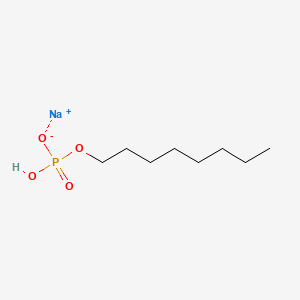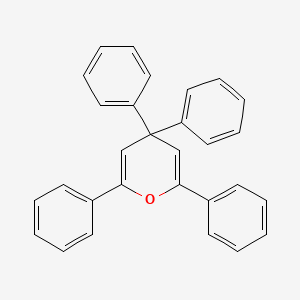
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, where a tert-butyl group is attached to the fifth carbon of the cyclohexadiene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclohexadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halides and nucleophiles
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Cyclohexane derivatives
Substitution: Functionalized cyclohexadiene derivatives
Scientific Research Applications
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: A simpler derivative without the tert-butyl group.
1,3-Cyclopentadiene, 5-(1,1-dimethylethyl)-: A similar compound with a five-membered ring instead of a six-membered ring.
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-: A compound with additional functional groups and different substitution patterns.
Uniqueness
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
35776-65-9 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
5-tert-butylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3 |
InChI Key |
IRKKODBXEDEMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


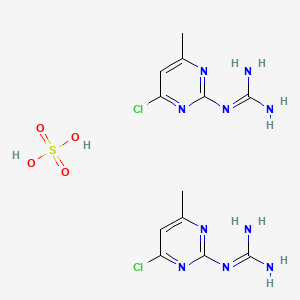
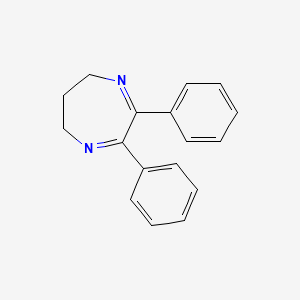
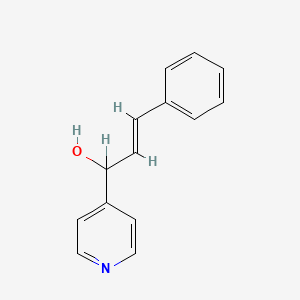
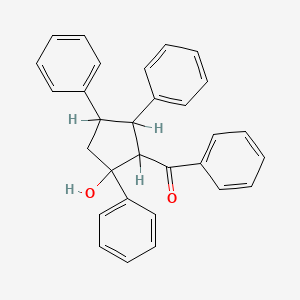
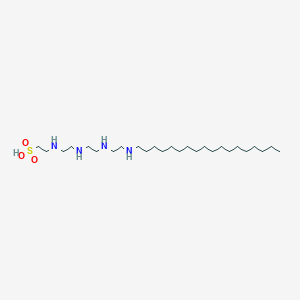



![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)

